REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1(C(OCC)=O)[CH:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:9][CH2:8][NH:7]1)=[O:5])C.CC1(C)CCNC1C(O)=O.C(C1(C(OCC)=O)C(C)(C)CCN1)(OCC)=O>>[C:11]1([CH:10]2[CH2:9][CH2:8][NH:7][CH:6]2[C:4]([OH:5])=[O:3])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1
|
Name
|
diethyl-3-phenylpyrrolidine-2,2-dicarboxylate
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(NCCC1C1=CC=CC=C1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(NCC1)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1(NCCC1(C)C)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was isolated as a brown oil
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1C(NCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1(C(OCC)=O)[CH:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:9][CH2:8][NH:7]1)=[O:5])C.CC1(C)CCNC1C(O)=O.C(C1(C(OCC)=O)C(C)(C)CCN1)(OCC)=O>>[C:11]1([CH:10]2[CH2:9][CH2:8][NH:7][CH:6]2[C:4]([OH:5])=[O:3])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1
|
Name
|
diethyl-3-phenylpyrrolidine-2,2-dicarboxylate
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(NCCC1C1=CC=CC=C1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(NCC1)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1(NCCC1(C)C)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was isolated as a brown oil
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1C(NCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |